molecular formula C14H14N2O2 B1290430 3-(4-Aminophenoxy)-N-methylbenzamide CAS No. 284462-56-2

3-(4-Aminophenoxy)-N-methylbenzamide

Cat. No. B1290430
M. Wt: 242.27 g/mol
InChI Key: WCAAMQDJUGLXNR-UHFFFAOYSA-N
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Description

The compound "3-(4-Aminophenoxy)-N-methylbenzamide" is closely related to 3-aminobenzamide, which is a known inhibitor of poly(ADP-ribose) polymerase (PARP). PARP plays a significant role in DNA repair processes, and its inhibition by 3-aminobenzamide has been shown to affect DNA repair mechanisms in various ways. The studies provided focus on the effects of 3-aminobenzamide on DNA repair, cell toxicity, and the induction of sister chromatid exchanges (SCEs) in the presence of alkylating agents .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of "3-(4-Aminophenoxy)-N-methylbenzamide," they do provide insights into the synthesis of related compounds. For instance, paper describes the synthesis of a series of 4-amino-5-chloro-2-ethoxybenzamides with various heteroalicycles, which could offer a starting point for the synthesis of similar compounds, including "3-(4-Aminophenoxy)-N-methylbenzamide."

Molecular Structure Analysis

The molecular structure of 3-aminobenzamide, which is similar to the compound , allows it to interact with DNA and affect the DNA repair process. The studies suggest that the aminobenzamide moiety is crucial for the inhibition of PARP and the subsequent effects on DNA repair mechanisms .

Chemical Reactions Analysis

3-Aminobenzamide has been shown to interact with DNA and DNA repair processes. It can increase the frequency of single-strand breaks in DNA when cells are exposed to alkylating agents . It also affects the frequency of SCEs, which is a marker of genetic damage and repair . The compound's interaction with DNA is mediated by its inhibition of PARP, which is involved in the repair of single-strand breaks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminobenzamide, such as its ability to penetrate cell membranes and its solubility, are important for its biological activity. These properties determine its effectiveness as a PARP inhibitor and its potential use in modulating DNA repair processes in cells . The compound's effects on cell growth and survival after exposure to DNA-damaging agents also highlight its impact on cellular processes .

Scientific Research Applications

  • Synthesis and Characterization of Colorless Polyimides Derived from 4-(4-Aminophenoxy)-2,6-dimethylaniline (APDMA)

    • Application Summary : APDMA is used in the development of transparent films in the visible region. These films are derived from APDMA and aromatic dianhydride via a two-step polycondensation .
    • Methods of Application : The monomer was synthesized from 4-amino-3,5-xylenol and 1-chloro-4-nitrobenzene by nucleophilic aromatic substitution reaction (SNAr). Then, nitro groups were reduced to amino .
    • Results or Outcomes : The resulting Polyimides (PIs) show good thermal properties, optical transparency, and low refractive indices .
  • Synthesis and AO Resistant Properties of Novel Polyimide Fibers Containing Phenylphosphine Oxide Groups in Main Chain

    • Application Summary : DAPOPPO monomer is incorporated into the PI molecular chain to synthesize co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .
    • Methods of Application : The fibers are synthesized by incorporating the DAPOPPO monomer into the PI molecular chain followed by dry-jet wet spinning .
    • Results or Outcomes : The fibers exhibit excellent atomic oxygen (AO) resistance, which makes them suitable for application in low Earth orbit as flexible construction components .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as materials science, pharmaceuticals, and organic synthesis .

properties

IUPAC Name

3-(4-aminophenoxy)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAAMQDJUGLXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635177
Record name 3-(4-Aminophenoxy)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenoxy)-N-methylbenzamide

CAS RN

284462-56-2
Record name 3-(4-Aminophenoxy)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 4-(3-(N-methylcarbamoyl)phenoxy)-1-nitrobenzene (1.89 g, 6.95 mmol) and 5% Pd/C (0.24 g) in EtOAc (20 mL) was stirred under an H2 atm (balloon) overnight. The resulting mixture was filtered through a pad of Celite® and concentrated under reduced pressure. The residue was purified by column chromatography (5% MeOH/95% CH2Cl2). The resulting oil solidified under vacuum overnight to give 4-(3-(N-methylcarbamoyl)phenoxy)aniline as a yellow solid (0.95 g, 56%).
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One

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